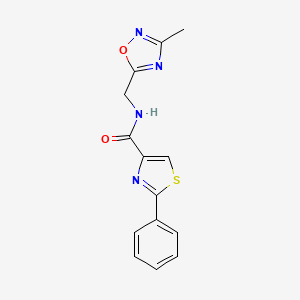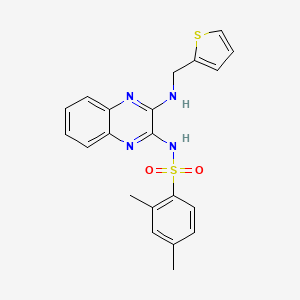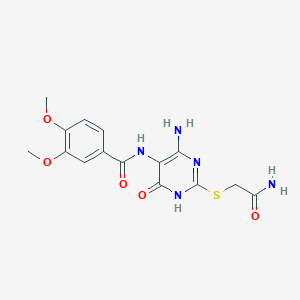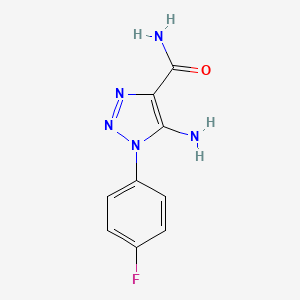![molecular formula C23H23N3O2 B2663325 5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359451-18-5](/img/structure/B2663325.png)
5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for various applications due to several key characteristics . They are often used in the synthesis of small molecules for biological investigations .
Synthesis Analysis
While specific synthesis methods for “5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” are not available, similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized for use as CDK2 inhibitors .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
One study reports the synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. The study highlights the synthesis process, structural determination, and preliminary biological evaluation indicating that these compounds can inhibit the growth of A549 cells in dosage- and time-dependent manners. The structure-activity relationships within these derivatives suggest that modifications to the pyrazole moiety significantly affect their inhibitory effects, with certain compounds exhibiting potent activity and suggesting a potential mechanism of action through modulating autophagy (Zhang et al., 2008).
Chemical Properties and Applications
Another research area involves the synthesis, photophysical, and physicochemical investigation of novel pyrazoline derivatives, highlighting their utility as fluorescent chemosensors for metal ion detection. This study underscores the utility of pyrazoline derivatives in developing fluorescent chemosensors for selectively detecting Fe3+ ions in solutions, demonstrating the compound's potential in analytical chemistry applications (Khan, 2020).
Antimicrobial and Anti-inflammatory Applications
Additionally, novel pyrazole derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This research provides insight into the design and synthesis of pyrazole derivatives and their evaluation for biological activities, indicating their potential as therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Herbicidal Activity
Research on pyrazole benzophenone derivatives as potential herbicidal agents showcases another application area. This study elaborates on the design, synthesis, and evaluation of these derivatives for herbicidal activity, presenting a new avenue for agricultural chemical development (Fu et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-2-3-15-28-22-12-8-7-11-19(22)20-16-21-23(27)25(13-14-26(21)24-20)17-18-9-5-4-6-10-18/h4-14,16H,2-3,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNNTYAKISEMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)


![(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2663252.png)
![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2663255.png)



![Methyl 2-[[[5-bromo-2-[4-(phenylmethoxycarbonylamino)butanoylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2663261.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2663262.png)
![2,2,2-Trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride](/img/structure/B2663265.png)
